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molecular formula C8H6OS B1589685 1-benzothiophen-7-ol CAS No. 77898-35-2

1-benzothiophen-7-ol

Cat. No. B1589685
M. Wt: 150.2 g/mol
InChI Key: GCMUDSUJOMUXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973051B2

Procedure details

To a solution of 7-hydroxy-benzo[b]thiophene (Boot, J. R.; Brace, G.; Delatour, C. L.; Dezutter, N.; Fairhurst, J.; Findlay, J.; Gallagher, P. T.; Hoes, I.; Mahadevan, S.; Mitchell, S. N.; Rathmell, R. E.; Richards, S. J.; Simmonds, R. G.; Wallace, L.; Whatton, M. A.; Bioorganic & Medicinal Chemistry Letters (2004), 14(21), 5395-5399; 1.0 g, 6.6 mmol) in acetone (15 mL) was added 2-iodoethyl methylether (Ubichem, CAS: 4296-15-5, 2.47 g, 13.2 mmol) and potassium carbonate (1.84 g, 13.2 g). The reaction mixture was stirred at reflux for 16 h, quenched with ice/water, and extracted with ethyl acetate. The organics were washed, dried and concentrated. The residue was chromatographed on silica gel using heptane/ethyl acetate as eluent to obtain 7-(2-methoxy-ethoxy)-benzo[b]thiophene (1.29 g) as a colourless oil. MS (ISP): m/209.1 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step Two
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.I[CH2:12][CH2:13][O:14][CH3:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:15][O:14][CH2:13][CH2:12][O:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC2=C1SC=C2
Step Two
Name
Quantity
2.47 g
Type
reactant
Smiles
ICCOC
Name
Quantity
1.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organics were washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC=CC2=C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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